(E)-3-(4-methoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Description

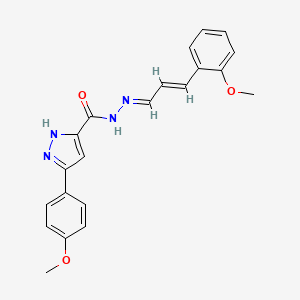

The compound (E)-3-(4-methoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a pyrazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a hydrazide moiety. The hydrazide is further functionalized with an (E)-configured allylidene group bearing a 2-methoxyphenyl substituent. This structural motif is common in medicinal chemistry due to the pyrazole ring’s versatility in hydrogen bonding and π-π stacking interactions, while the methoxy groups enhance solubility and modulate electronic properties . The compound’s synthesis typically involves condensation reactions between pyrazole-carbohydrazides and substituted aldehydes under reflux conditions, as seen in analogous systems .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-27-17-11-9-15(10-12-17)18-14-19(24-23-18)21(26)25-22-13-5-7-16-6-3-4-8-20(16)28-2/h3-14H,1-2H3,(H,23,24)(H,25,26)/b7-5+,22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWNQCCZXFWLPR-CQBCOIIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(4-methoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, known for its diverse biological activities and therapeutic potential. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde and 2-methoxybenzaldehyde with hydrazine derivatives. The reaction conditions often include the use of catalysts such as sodium hydroxide and solvents like ethanol to enhance yield and purity.

Anticancer Properties

Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.08 | Apoptosis induction |

| Compound B | HCT116 | 0.12 | Cell cycle arrest |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound under discussion has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, it was found to reduce TNF-α levels by approximately 76% at a concentration of 10 µM, comparable to standard anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. Compounds related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | S. aureus | 15 µg/mL |

| Compound D | E. coli | 20 µg/mL |

Case Studies

- Study on Anticancer Activity : In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .

- Evaluation of Anti-inflammatory Effects : A research article published in the International Journal of Pharmaceutical Sciences highlighted that specific pyrazole derivatives could inhibit the production of inflammatory mediators in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

- Antimicrobial Testing : A recent study investigated the antimicrobial properties of several pyrazole derivatives, revealing that modifications in the side chains could lead to enhanced activity against resistant bacterial strains .

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit notable antioxidant activities. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Studies have shown that related pyrazole compounds demonstrate superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Pyrazole derivatives, including the compound , have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to (E)-3-(4-methoxyphenyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide have shown promising results against colorectal carcinoma cells, inducing apoptosis and exhibiting dose-dependent cytotoxicity . The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety are also being investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit inflammatory mediators, providing a potential therapeutic avenue for treating conditions characterized by chronic inflammation .

Anticancer Research

In a study focusing on pyrazole derivatives, several compounds were synthesized and tested against RKO colorectal cancer cells. Among them, a derivative similar to this compound exhibited significant cytotoxicity, leading to apoptosis in a dose-dependent manner . This highlights the potential of this compound class in cancer therapy.

Antioxidant Activity Assessment

Another study evaluated various pyrazole derivatives for their antioxidant capacity using DPPH assays. The results indicated that several compounds outperformed traditional antioxidants, suggesting that this compound could be a valuable addition to antioxidant therapies .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-carbohydrazide derivatives differ primarily in their substituent patterns on the pyrazole ring and the benzylidene/allylidene moiety. Key analogs include:

(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide : Features a 5-methylpyrazole and 4-methoxybenzylidene group.

N′-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide : Contains a 3-methoxybenzylidene and a 4-methylbenzyloxy substituent.

N′-[(E)-(4-ethoxyphenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide : Substituted with ethoxy and methyl groups.

Table 1: Structural and Physicochemical Comparisons

Spectroscopic and Crystallographic Data

- Target Compound : Structural confirmation via single-crystal X-ray diffraction (SHELXL ) is anticipated to reveal a planar pyrazole-carbohydrazide backbone, similar to (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide , which exhibited a dihedral angle of 7.2° between pyrazole and benzylidene planes .

- Vibrational Spectroscopy : IR and Raman spectra of analogs show characteristic N-H (3150–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches, with shifts depending on substituent electron-withdrawing/donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.